N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide
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Overview
Description
N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide is a chemical compound that belongs to the class of furan derivatives. This compound features a furan ring attached to a carboxamide group, which is further linked to a pyridine moiety through an ethylcarbamoyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide typically involves the condensation of furan-3-carboxylic acid with 2-(2-pyridin-2-ylethylcarbamoyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the presence of the pyridine moiety allows for π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
Furan-2-carboxamides: These derivatives have a furan ring attached to a carboxamide group and are known for their antimicrobial properties.
Uniqueness
N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide is unique due to its combined structural features of both furan and pyridine rings, which contribute to its diverse chemical reactivity and broad spectrum of biological activities. The presence of the ethylcarbamoyl linker also enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
6032-48-0 |
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Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-[3-oxo-3-(2-pyridin-2-ylethylamino)propyl]furan-3-carboxamide |
InChI |
InChI=1S/C15H17N3O3/c19-14(17-8-4-13-3-1-2-7-16-13)5-9-18-15(20)12-6-10-21-11-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,19)(H,18,20) |
InChI Key |
XFYRNLIFIVIMMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CCNC(=O)C2=COC=C2 |
Origin of Product |
United States |
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